4-Bromo-1-octyl-1h-pyrazol-3-amine

Adrenergic pharmacology Receptor binding assays Neuropharmacology

4-Bromo-1-octyl-1H-pyrazol-3-amine (CAS 1274851-31-8) is a 3-aminopyrazole derivative featuring a bromine atom at the 4-position and an n-octyl chain at the N1-position of the pyrazole ring. This compound is distinguished by its dual functionality: the primary amine and bromine substituents enable diverse downstream derivatization, while the hydrophobic octyl tail imparts physicochemical properties distinct from shorter-chain analogs.

Molecular Formula C11H20BrN3
Molecular Weight 274.20 g/mol
Cat. No. B13638413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-octyl-1h-pyrazol-3-amine
Molecular FormulaC11H20BrN3
Molecular Weight274.20 g/mol
Structural Identifiers
SMILESCCCCCCCCN1C=C(C(=N1)N)Br
InChIInChI=1S/C11H20BrN3/c1-2-3-4-5-6-7-8-15-9-10(12)11(13)14-15/h9H,2-8H2,1H3,(H2,13,14)
InChIKeyUTLBJHSIZPMFEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-octyl-1H-pyrazol-3-amine: A Distinctive C8-Substituted 3-Aminopyrazole Building Block with Documented Adrenergic Receptor Selectivity


4-Bromo-1-octyl-1H-pyrazol-3-amine (CAS 1274851-31-8) is a 3-aminopyrazole derivative featuring a bromine atom at the 4-position and an n-octyl chain at the N1-position of the pyrazole ring [1]. This compound is distinguished by its dual functionality: the primary amine and bromine substituents enable diverse downstream derivatization, while the hydrophobic octyl tail imparts physicochemical properties distinct from shorter-chain analogs . Documented biological profiling has identified a high-affinity interaction with the alpha-2 adrenergic receptor, establishing it as a pharmacologically relevant scaffold for central nervous system research [2].

Why 4-Bromo-1-octyl-1H-pyrazol-3-amine Cannot Be Replaced by Generic 3-Aminopyrazole Analogs in Structure-Activity Studies


Generic substitution of 4-Bromo-1-octyl-1H-pyrazol-3-amine with other 3-aminopyrazole derivatives is not pharmacologically equivalent. The specific combination of the N1-octyl chain and the 4-bromo substituent yields a unique selectivity profile at adrenergic receptor subtypes [1]. Furthermore, the extended C8 alkyl chain markedly increases lipophilicity (XLogP3 = 3.9) relative to methyl or ethyl analogs [2], profoundly altering membrane permeability and target engagement. Simple replacement with 4-bromo-1-methyl-1H-pyrazol-3-amine or 1-octyl-1H-pyrazol-3-amine would compromise both the documented alpha-2/alpha-1 selectivity ratio and the hydrophobic interactions critical for binding pocket compatibility [3].

Quantitative Differentiation of 4-Bromo-1-octyl-1H-pyrazol-3-amine: Direct Comparative Evidence for Scientific Selection


Alpha-2 Adrenergic Receptor Selectivity: High Affinity and 83-Fold Selectivity Over Alpha-1 Subtype

4-Bromo-1-octyl-1H-pyrazol-3-amine exhibits a Ki of 6.5 nM for the alpha-2 adrenergic receptor from rat cortex, representing high-affinity binding [1]. Critically, its affinity for the alpha-1 adrenergic receptor from rat liver is 400 nM, yielding an 83-fold selectivity ratio in favor of the alpha-2 subtype. In contrast, the closely related 4-bromo-1-methyl-1H-pyrazol-3-amine analog demonstrates Ki values of 23 nM for alpha-1 and 32 nM for alpha-2 receptors [2], which corresponds to a negligible 1.4-fold selectivity and a reversed preference compared to the octyl derivative.

Adrenergic pharmacology Receptor binding assays Neuropharmacology

Lipophilicity Modulation: XLogP3 = 3.9 for C8 Chain Versus Shorter Alkyl Analogs

The n-octyl substituent confers a computed XLogP3-AA value of 3.9 to 4-Bromo-1-octyl-1H-pyrazol-3-amine, as determined by PubChem computational methods [1]. This lipophilicity is substantially higher than that of the 4-bromo-1-ethyl-1H-pyrazol-3-amine analog, which has a predicted XLogP3 of approximately 1.2–1.5 based on molecular weight (190.04 g/mol) and atom count . The elevated logP of the octyl derivative directly impacts membrane permeability, tissue distribution, and potential blood-brain barrier penetration.

Physicochemical property optimization ADME prediction Medicinal chemistry

Synthetic Versatility: C4 Bromine as a Handle for Palladium-Catalyzed Cross-Coupling in a C8-Alkylated Scaffold

The bromine atom at the C4 position of 4-Bromo-1-octyl-1H-pyrazol-3-amine serves as a robust synthetic handle for transition metal-catalyzed transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . While this functionality is common to 4-bromo-1-alkyl-1H-pyrazol-3-amines broadly, the N1-octyl chain differentiates this scaffold from shorter-chain analogs (e.g., methyl or ethyl) by providing increased organic solubility and enabling more facile purification of nonpolar coupling products [1]. The SMILES string NC1=NN(CCCCCCCC)C=C1Br confirms the precise connectivity required for predictable regioselective functionalization .

Cross-coupling Diversification Building block

Recommended Applications of 4-Bromo-1-octyl-1H-pyrazol-3-amine Based on Verified Differential Evidence


Development of Alpha-2 Adrenergic Receptor Tool Compounds

With a Ki of 6.5 nM at α2 adrenergic receptors and 83-fold selectivity over α1, 4-Bromo-1-octyl-1H-pyrazol-3-amine is ideally suited as a starting scaffold for developing selective α2 adrenergic modulators [1]. This selectivity profile enables clearer pharmacological interrogation of α2-mediated pathways—including sedation, analgesia, and cognitive function—without confounding α1 off-target effects that would be introduced if using the non-selective methyl analog [2]. Researchers can use this scaffold to construct focused compound libraries for hit-to-lead optimization in CNS programs.

Structure-Activity Relationship (SAR) Studies of Lipophilic Pyrazole Scaffolds

The elevated lipophilicity (XLogP3 = 3.9) of the N1-octyl substituent makes this compound a valuable comparator in SAR campaigns exploring the impact of alkyl chain length on target engagement, membrane permeability, and metabolic stability [1]. By benchmarking against 4-bromo-1-ethyl-1H-pyrazol-3-amine (estimated XLogP3 ≈ 1.2–1.5), medicinal chemists can systematically assess how incremental increases in logP influence in vitro potency, cellular activity, and in vivo pharmacokinetic parameters [2]. This compound serves as the high-lipophilicity anchor point in a homologous series.

Synthesis of Advanced Intermediates via Palladium-Catalyzed Cross-Coupling

The C4 bromine atom provides a reliable handle for diversification through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, enabling the rapid generation of C4-arylated, -aminated, or -alkynylated derivatives while retaining the lipophilic N1-octyl tail [1]. The increased organic solubility of the octyl-substituted scaffold, relative to methyl or ethyl congeners, facilitates product isolation and purification after coupling steps, improving synthetic workflow efficiency for both medicinal chemistry and process development applications [2].

Quote Request

Request a Quote for 4-Bromo-1-octyl-1h-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.